molecular formula C7H12N2O B3048767 (R)-8-Amino-6-azaspiro[3.4]octan-5-one CAS No. 1810074-92-0

(R)-8-Amino-6-azaspiro[3.4]octan-5-one

Cat. No.: B3048767
CAS No.: 1810074-92-0
M. Wt: 140.18
InChI Key: DBJORCIZFLDOKK-YFKPBYRVSA-N
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Description

®-8-Amino-6-azaspiro[34]octan-5-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction, where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-Amino-6-azaspiro[3.4]octan-5-one typically involves the formation of the spirocyclic core followed by the introduction of the amino group. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This can be achieved through various synthetic strategies, including the use of cyclization reactions and ring-closing metathesis .

Industrial Production Methods

Industrial production of ®-8-Amino-6-azaspiro[3.4]octan-5-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

®-8-Amino-6-azaspiro[3.4]octan-5-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of ®-8-Amino-6-azaspiro[3.4]octan-5-one include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

®-8-Amino-6-azaspiro[3

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules.

Biology

In biological research, ®-8-Amino-6-azaspiro[3.4]octan-5-one has been studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of enzyme inhibitors and receptor modulators .

Medicine

The compound’s potential medicinal applications include its use as a scaffold for drug development. Researchers have investigated its ability to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and neurological disorders .

Properties

IUPAC Name

(8R)-8-amino-6-azaspiro[3.4]octan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-5-4-9-6(10)7(5)2-1-3-7/h5H,1-4,8H2,(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJORCIZFLDOKK-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CNC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)[C@H](CNC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901262216
Record name 6-Azaspiro[3.4]octan-5-one, 8-amino-, (8R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810074-92-0
Record name 6-Azaspiro[3.4]octan-5-one, 8-amino-, (8R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810074-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azaspiro[3.4]octan-5-one, 8-amino-, (8R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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